trans-1,3'-Bipyrrolidin-4'-ol

Catalog No.
S981007
CAS No.
960289-59-2
M.F
C8H16N2O
M. Wt
156.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,3'-Bipyrrolidin-4'-ol

CAS Number

960289-59-2

Product Name

trans-1,3'-Bipyrrolidin-4'-ol

IUPAC Name

(3S,4S)-4-pyrrolidin-1-ylpyrrolidin-3-ol

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

InChI

InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2/t7-,8-/m0/s1

InChI Key

XNAZVRGJPIDDOQ-YUMQZZPRSA-N

SMILES

C1CCN(C1)C2CNCC2O

Canonical SMILES

C1CCN(C1)C2CNCC2O

Isomeric SMILES

C1CCN(C1)[C@H]2CNC[C@@H]2O

Trans-1,3'-Bipyrrolidin-4'-ol is a chemical compound characterized by a unique bipyrrolidine structure, which consists of two pyrrolidine rings connected by a single bond and features a hydroxyl group attached to one of the rings. Its molecular formula is C10H16N2OC_{10}H_{16}N_2O, and it has a molecular weight of 182.25 g/mol. This compound is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology, due to its potential biological activities and diverse applications in catalysis and drug development.

Chemical Structure and Properties

trans-1,3'-Bipyrrolidin-4'-ol (also sometimes referred to as trans-4-(hydroxymethyl)-1,3-dipyrrolidine) is a small organic molecule containing two pyrrolidine rings and a hydroxyl group. Pyrrolidine is a five-membered heterocyclic ring structure found in many biologically relevant molecules.

  • Chemical structure of trans-1,3'-Bipyrrolidin-4'-ol: CHEMBL

Potential Research Applications

Scientific research into trans-1,3'-Bipyrrolidin-4'-ol is ongoing, but limited. Some potential applications include:

  • Asymmetric Catalysis: The molecule's structure suggests potential as a ligand in asymmetric catalysis, a technique for creating chiral molecules. []
  • Material Science: Some studies have explored using trans-1,3'-Bipyrrolidin-4'-ol in the development of ionic liquids, which are salts with unique properties useful in various applications. []
, including:

  • Hydroxylation: The introduction of hydroxyl groups can modify its solubility and reactivity.
  • Alkylation: This reaction can lead to the formation of derivatives with enhanced biological properties.
  • Cyclization: Further reactions can yield complex structures that may exhibit unique pharmacological profiles.

These reactions are essential for synthesizing derivatives that may enhance biological properties or alter pharmacokinetic profiles.

Trans-1,3'-Bipyrrolidin-4'-ol has been studied for its potential biological activities, particularly as a modulator of various receptors in the central nervous system. Some notable effects include:

  • Neuroprotective Properties: It may offer protective effects against neuronal damage.
  • Antidepressant Activity: Preliminary studies suggest it could have mood-enhancing properties.
  • Receptor Modulation: It has shown promise in influencing neurotransmitter systems, which are critical for various neurological functions.

Several methods have been developed for synthesizing trans-1,3'-Bipyrrolidin-4'-ol:

  • Cyclization of Amines: One common approach involves reacting 1,3-diaminopropane with an aldehyde or ketone, followed by cyclization to form the bipyrrolidine structure.
  • Hydrogenation Reactions: Utilizing catalysts like Raney nickel can facilitate the hydrogenation of precursors to yield the desired compound.
  • Organocatalytic Methods: Recent advancements include using organocatalysts to achieve enantioselective synthesis, improving yields and selectivity .

Trans-1,3'-Bipyrrolidin-4'-ol is utilized in several applications:

  • Pharmaceutical Research: Its potential as a therapeutic agent makes it valuable in drug development.
  • Catalysis: The compound acts as a catalyst in various organic reactions, enhancing reaction efficiency.
  • Material Science: It can be used to develop new materials with specific properties due to its unique structure.

Interaction studies involving trans-1,3'-Bipyrrolidin-4'-ol focus on its binding affinity and activity at different receptors. Key findings include:

  • Binding Affinity: Studies indicate that this compound binds effectively to certain neurotransmitter receptors.
  • Functional Activity: It exhibits varying degrees of agonistic or antagonistic activity depending on the receptor type involved.

These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.

Trans-1,3'-Bipyrrolidin-4'-ol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
1-MethylpyrrolidineSingle pyrrolidineMethyl substitution affects lipophilicity
2-PyrrolidinoneLactam formExhibits different solubility and reactivity
4-HydroxypiperidinePiperidine ringHydroxyl group alters pharmacological profile
1,3-DimethylpyrroleDimethyl substitutionPotentially different receptor interactions

Trans-1,3'-Bipyrrolidin-4'-ol's unique bipyrrolidine structure distinguishes it from these compounds, particularly due to its dual nitrogen functionality and specific stereochemistry that could influence its biological activity.

XLogP3

-0.5

Dates

Last modified: 04-15-2024

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